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2-(1H-pyrrol-2-yl)-1,3,4-thiadiazole

Cat. No.: B13104486
M. Wt: 151.19 g/mol
InChI Key: JRWVZJFYWJPHTB-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Scaffolds in Drug Discovery

Heterocyclic compounds, cyclic molecules containing atoms of at least two different elements, are fundamental to the field of medicinal chemistry. biolmolchem.com Their structural diversity and ability to engage in various biological interactions make them a cornerstone of drug design. These scaffolds are not only prevalent in a vast number of natural products but also form the core of many synthetic drugs. biolmolchem.com

Five-membered heterocyclic rings are particularly prominent structural motifs in a multitude of clinically effective drugs. mdpi.comfrontiersin.org These rings, containing one or more heteroatoms such as nitrogen, sulfur, or oxygen, offer a unique combination of physicochemical properties. mdpi.comnih.gov They can enhance metabolic stability, solubility, and bioavailability, which are critical factors for developing effective therapeutic agents. mdpi.com Their ability to participate in hydrogen bonding and aromatic stacking interactions allows them to bind effectively to biological targets like enzymes and receptors. mdpi.com Consequently, five-membered heterocycles such as pyrrole (B145914), thiadiazole, oxadiazole, and triazole are considered essential building blocks in the search for new medicines. frontiersin.orgnih.gov

The 1,3,4-thiadiazole (B1197879) ring, a five-membered heterocycle with one sulfur and two nitrogen atoms, is recognized as a "privileged pharmacophore" in drug discovery. nih.govresearcher.life This designation stems from its consistent presence in compounds exhibiting a wide array of pharmacological activities. nih.govmdpi.com The versatility of the 1,3,4-thiadiazole nucleus is demonstrated by its role in compounds developed as anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory agents. nih.govbenthamdirect.comajprd.com

One reason for its broad bioactivity is that the 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, a key component of nucleobases. mdpi.comnih.gov This structural similarity allows thiadiazole derivatives to potentially interfere with DNA replication processes, a mechanism often exploited in cancer therapy. mdpi.commdpi.commdpi.com The aromatic nature of the ring provides significant stability within biological systems, and its mesoionic character can enhance the ability of these compounds to cross cellular membranes and reach their targets. mdpi.comnih.gov

Table 1: Documented Biological Activities of 1,3,4-Thiadiazole Derivatives

Biological Activity Therapeutic Area
Anticancer Oncology
Antibacterial Infectious Diseases
Antifungal Infectious Diseases
Antiviral Infectious Diseases
Anti-inflammatory Inflammation
Anticonvulsant Neurology
Antitubercular Infectious Diseases

This table is generated based on data from multiple sources. nih.govmdpi.comresearchgate.netrsc.org

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is another vital scaffold in medicinal chemistry. It is a key structural component in many natural products, including heme, chlorophyll, and vitamin B12, highlighting its fundamental role in biological systems. biolmolchem.com Pyrroles are recognized as biologically active scaffolds possessing a diverse range of activities. biolmolchem.comrsc.org

The pyrrole nucleus is a feature of numerous marketed drugs and investigational agents with anticancer, antimicrobial, and antiviral properties. rsc.orgnih.govnih.gov The versatility of the pyrrole ring allows for the attachment of various pharmacophores, leading to the creation of more potent and selective compounds. rsc.org Its powerful pharmaceutical and pharmacological features ensure its continued exploration by medicinal chemists in drug discovery programs. nih.govnih.gov

Table 2: Examples of Biological Activities Associated with the Pyrrole Moiety

Biological Activity Therapeutic Area
Anticancer Oncology
Antibacterial Infectious Diseases
Antifungal Infectious Diseases
Antiviral Infectious Diseases
Antiprotozoal Infectious Diseases
Anxiolytic Neurology

This table is generated based on data from multiple sources. biolmolchem.comrsc.orgnih.gov

Rationale for Combining 1,3,4-Thiadiazole and Pyrrole Moieties

The strategy of creating hybrid molecules by combining two or more distinct pharmacophores into a single entity is a well-established approach in drug design. researchgate.net The goal is to develop novel chemical structures with potentially enhanced affinity, greater efficacy, or an improved pharmacological profile compared to the individual components.

A significant challenge in modern medicine, particularly in oncology and infectious disease treatment, is the emergence of drug resistance. frontiersin.org Designing novel molecules that can circumvent these resistance mechanisms is a critical goal of medicinal chemistry. The creation of hybrid structures like 2-(1H-pyrrol-2-yl)-1,3,4-thiadiazole represents a rational strategy to address this problem. researchgate.net By presenting a completely new chemical entity to biological targets, such hybrids may not be recognized by the resistance mechanisms (e.g., efflux pumps or enzymatic inactivation) that affect existing drugs. The unique electronic and steric properties of the combined scaffold could lead to a different mode of action or binding, thereby restoring or enhancing activity against resistant cancer cell lines or microbial strains. frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3S B13104486 2-(1H-pyrrol-2-yl)-1,3,4-thiadiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5N3S

Molecular Weight

151.19 g/mol

IUPAC Name

2-(1H-pyrrol-2-yl)-1,3,4-thiadiazole

InChI

InChI=1S/C6H5N3S/c1-2-5(7-3-1)6-9-8-4-10-6/h1-4,7H

InChI Key

JRWVZJFYWJPHTB-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C2=NN=CS2

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 2 1h Pyrrol 2 Yl 1,3,4 Thiadiazole and Its Analogues

Established Synthetic Pathways for 1,3,4-Thiadiazole (B1197879) Scaffolds

The construction of the 1,3,4-thiadiazole ring is a well-established area of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These can be broadly categorized into cyclization reactions of linear precursors and multi-component reactions.

Cyclization Reactions from Linear Precursors

The most prevalent method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazone intermediates. nih.govajprd.com This approach typically begins with the condensation of an aldehyde with thiosemicarbazide (B42300) to form the corresponding thiosemicarbazone. Subsequent oxidative cyclization of this linear precursor yields the desired 1,3,4-thiadiazole ring.

A variety of oxidizing agents can be employed for the cyclization step, with ferric chloride (FeCl₃) being a common and effective choice. researchgate.net The reaction mechanism is believed to involve the formation of a radical cation intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to afford the stable 1,3,4-thiadiazole ring. Other reagents such as phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), and sulfuric acid (H₂SO₄) can also be used as dehydrating and cyclizing agents. researchgate.net

Table 1: Common Reagents for Oxidative Cyclization of Thiosemicarbazones

ReagentConditionsReference
Ferric Chloride (FeCl₃)Oxidative conditions researchgate.net
Phosphorus Oxychloride (POCl₃)Dehydrative cyclization researchgate.net
Sulfuric Acid (H₂SO₄)Dehydrative cyclization researchgate.net

Multi-Component Reactions in 1,3,4-Thiadiazole Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the synthesis of 1,3,4-thiadiazole derivatives.

One notable example is a one-pot, three-component reaction involving an aldehyde, thiosemicarbazide, and an oxidizing agent. This approach circumvents the need to isolate the intermediate thiosemicarbazone, streamlining the synthetic process. For instance, a transition-metal-free condensation of aldehydes with thiosemicarbazide followed by iodine-mediated oxidative C-S bond formation provides an efficient and scalable route to 2-amino-substituted 1,3,4-thiadiazoles. nih.gov Another strategy involves a one-pot reaction of aryl hydrazides and aryl aldehydes using Lawesson's reagent, which proceeds through the formation of an N-aroylhydrazone intermediate that then undergoes thionation and cyclization. semanticscholar.org

Approaches for Introducing the Pyrrole (B145914) Moiety

The synthesis of the target compound, 2-(1H-pyrrol-2-yl)-1,3,4-thiadiazole, requires the specific incorporation of a pyrrole ring at the 2-position of the thiadiazole core. This is typically achieved through two main strategies: the condensation of the pre-formed thiadiazole precursor with a pyrrole derivative, or the use of a pyrrole-containing intermediate in the thiadiazole ring-forming reaction.

Condensation Reactions with Pyrrole Derivatives

A straightforward and widely used method to introduce the pyrrole moiety is through the condensation of pyrrole-2-carboxaldehyde with thiosemicarbazide. This reaction forms the key intermediate, 1-(pyrrol-2-ylmethylene)thiosemicarbazide (a thiosemicarbazone). This pyrrole-containing linear precursor can then be subjected to oxidative cyclization, as described in section 2.1.1, to yield this compound. This two-step sequence is efficient and allows for the synthesis of the target molecule from readily available starting materials.

Incorporation of Pyrrole-Containing Intermediates

An alternative strategy involves the use of a building block that already contains the pyrrole ring in the synthesis of the thiadiazole. For example, a series of polysubstituted pyrroles containing a 1,3,4-thiadiazole moiety were synthesized from ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylates. researchgate.net In this approach, the pyrrole derivative is first transformed into a pyrrole-4-carboxylic acid, which can then be used as a precursor in established 1,3,4-thiadiazole syntheses, such as reaction with thiosemicarbazide in the presence of a cyclizing agent. researchgate.net This method is particularly useful for creating analogues with substitution on the pyrrole ring.

Synthesis of Key this compound Analogues

The derivatization of this compound is of significant interest for modulating its physicochemical and biological properties. Synthetic strategies can be directed towards substitution on the pyrrole ring, the thiadiazole ring, or both.

A notable example of derivatization involves the synthesis of 2-amino-5-(N-pyrrole methyl)-1,3,4-thiadiazole and its subsequent N-substituted derivatives. nih.gov The synthesis commences with the reaction of pyrrole with ethyl chloroacetate (B1199739) to form ethyl N-pyrrole acetate. This intermediate is then reacted with thiosemicarbazide, followed by cyclization using concentrated sulfuric acid to yield 2-amino-5-(N-pyrrole methyl)-1,3,4-thiadiazole. nih.gov The resulting primary amine on the thiadiazole ring serves as a handle for further functionalization. For instance, reaction with various substituted aromatic aldehydes leads to the formation of the corresponding N-substituted Schiff's bases. nih.gov

Table 2: Synthesis of N-substituted 2-amino-5-(N-pyrrole methyl)-1,3,4-thiadiazole derivatives

Starting MaterialReagentProductReference
2-amino-5-(N-pyrrole methyl)-1,3,4-thiadiazoleSubstituted aromatic aldehydeN-substituted 1,3,4-thiadiazole derivative (Schiff's base) nih.gov

Furthermore, the synthesis of analogues with substituents on the pyrrole ring can be achieved by starting with appropriately substituted pyrrole-2-carboxaldehydes in the condensation reaction with thiosemicarbazide. This allows for a modular approach to a diverse range of analogues.

Synthesis of Pyrrolyl-1,3,4-Thiadiazole Derivatives

A preparative and convenient method for the synthesis of 4-(1,3,4-thiadiazol-2-yl)-containing polysubstituted pyrroles has been developed. organic-chemistry.org This approach begins with ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylates, which are first selectively oxidized to the corresponding pyrrole-4-carboxylic acids using sodium hypochlorite (B82951). organic-chemistry.org These carboxylic acid intermediates are then subjected to cyclocondensation with N-mono- or N,N-disubstituted thiosemicarbazides in boiling phosphorus oxychloride to yield the target 4-(1,3,4-thiadiazol-2-yl)-pyrrole derivatives with high yields. organic-chemistry.org This method allows for the introduction of various substituents on both the thiadiazole and pyrrole rings, providing a versatile route to a library of analogues.

The general synthetic pathway is outlined below:

Starting Material Reagents and Conditions Intermediate/Product

| Ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylates | 1. Sodium hypochlorite 2. N-substituted thiosemicarbazide, POCl3, reflux | 4-(5-substituted-1,3,4-thiadiazol-2-yl)-polysubstituted-pyrroles |

Synthesis of Schiff Base Derivatives Incorporating Pyrrole and Thiadiazole Moieties

Schiff bases derived from 2-amino-1,3,4-thiadiazoles are a well-established class of compounds with significant biological potential. The synthesis of these derivatives is generally straightforward, involving the condensation of a 2-amino-5-substituted-1,3,4-thiadiazole with a suitable aldehyde or ketone. acs.orgworktribe.comuctm.edu This reaction is typically carried out under reflux in a solvent such as ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid). acs.orgworktribe.com

For the synthesis of Schiff bases incorporating a pyrrole moiety, a 2-amino-5-(pyrrol-2-yl)-1,3,4-thiadiazole precursor would be reacted with various substituted aldehydes. The general scheme for this synthesis is as follows:

Reactant 1 Reactant 2 Conditions Product
2-Amino-5-(pyrrol-2-yl)-1,3,4-thiadiazole Substituted aldehyde (R-CHO) Ethanol, glacial acetic acid, reflux (E)-N-(substituted-benzylidene)-5-(pyrrol-2-yl)-1,3,4-thiadiazol-2-amine

This methodology allows for the introduction of a wide variety of substituents on the aromatic ring of the aldehyde, enabling the fine-tuning of the electronic and steric properties of the final Schiff base derivative.

Synthesis of Thiadiazole Derivatives Bearing a Pyrrolidine (B122466) Moiety

The synthesis of 1,3,4-thiadiazole derivatives bearing a pyrrolidine ring has been reported, starting from phenylacetic acid derivatives. researchgate.net For instance, the synthesis of 2-pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole was achieved through a multi-step process. researchgate.net Initially, a 5-benzyl-substituted-1,3,4-thiadiazol-2-amine is prepared. This intermediate can then be further reacted to introduce the pyrrolidine moiety. While the specific reaction to attach the pyrrolidine ring was not detailed in the provided abstract, it is a key step in obtaining the final product. researchgate.net

A representative synthesis is outlined in the table below:

Starting Material Key Intermediate Final Product
4-Bromophenylacetic acid 5-(4-Bromobenzyl)-1,3,4-thiadiazol-2-amine 2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole

Chemical Functionalization and Structural Diversification

To explore the chemical space around the this compound scaffold, various functionalization strategies have been employed. These include modifications at the thiadiazole and pyrrole rings, as well as the hybridization of the core structure with other known bioactive pharmacophores.

Modifications at C-2 and C-5 Positions of the 1,3,4-Thiadiazole Ring

The C-2 and C-5 positions of the 1,3,4-thiadiazole ring are common sites for substitution, allowing for the introduction of a wide range of functional groups. The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles often begins with the cyclization of thiosemicarbazides with carboxylic acids or their derivatives. researchgate.nettandfonline.com For example, reacting a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or polyphosphate ester (PPE) is a common method to generate 2-amino-5-substituted-1,3,4-thiadiazoles. organic-chemistry.orgmdpi.com The amino group at the C-2 position can then be further modified, for instance, by acylation or conversion to a Schiff base. worktribe.comorganic-chemistry.org

Alternatively, starting from 2,5-dimercapto-1,3,4-thiadiazole, various substituents can be introduced at both positions via S-alkylation reactions. mu-varna.bg This allows for the attachment of a diverse array of side chains, significantly expanding the structural diversity of the resulting compounds.

The following table summarizes some common modifications at the C-2 and C-5 positions:

Position Type of Modification Example of Functional Group
C-2 Amination and subsequent derivatization Amino, Amido, Sulfonamido, Schiff base
C-5 Cyclization with a substituted carboxylic acid Aryl, Alkyl, Heteroaryl
C-2 and C-5 S-alkylation of 2,5-dimercapto-1,3,4-thiadiazole Alkylthio, Arylthio

Introduction of Diverse Substituents on the Pyrrole Ring

The introduction of various substituents onto the pyrrole ring is crucial for modulating the biological activity of the target compound. This can be achieved either by using pre-functionalized pyrrole precursors in the synthesis of the pyrrolyl-thiadiazole scaffold or by direct functionalization of the pyrrole ring after its formation. Several synthetic methods for substituted pyrroles are well-established, including:

Piloty-Robinson Pyrrole Synthesis : This method utilizes two equivalents of an aldehyde and hydrazine (B178648) to produce pyrroles with substituents at the 3 and 4 positions. wikipedia.orgnih.gov The reaction proceeds through a acs.orgacs.org-sigmatropic rearrangement of a di-imine intermediate. wikipedia.org

Gold-Catalyzed Cascade Reactions : Gold(I) catalysts can facilitate the synthesis of substituted pyrroles from acyclic starting materials under mild conditions. organic-chemistry.orgacs.orgorganic-chemistry.orgnih.gov These reactions often proceed via an initial addition of a gold-acetylide to an acetal, followed by a 5-endo-dig cyclization and aromatization. acs.orgorganic-chemistry.org

Transition-Metal Catalysis : A combination of palladium, ruthenium, and iron catalysis enables the synthesis of 2-substituted pyrroles from amines and allylic alcohols in an atom-economical manner. organic-chemistry.orgresearchgate.netnih.gov

Synthesis of N-Aryl Pyrroles : A one-pot hetero-Diels-Alder/ring contraction cascade reaction between 1,3-dienylboronic esters and nitrosoarenes provides an efficient route to N-arylpyrroles. worktribe.comresearchgate.netnih.gov

These methods offer a powerful toolkit for creating a diverse range of pyrrole building blocks that can then be incorporated into the this compound structure.

Hybridization with Other Bioactive Pharmacophores (e.g., Indole (B1671886), Glucosides, Biphenyl (B1667301), Quinolone)

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a widely used approach in drug discovery to develop compounds with improved or novel biological activities. The this compound scaffold has been successfully hybridized with several other bioactive moieties.

Indole : The indole nucleus is a prominent feature in many natural and synthetic bioactive compounds. Hybrid molecules incorporating both indole and 1,3,4-thiadiazole moieties have been synthesized and investigated for their biological potential.

Glucosides : Glycosylation is a strategy to enhance the pharmacokinetic properties and biological activity of lead compounds. A series of novel 1,3,4-thiadiazole derivatives of glucosides have been synthesized by introducing a thiadiazole group into a glucoside moiety. mdpi.com

Biphenyl : Biphenyl derivatives are known for their diverse pharmacological activities. Hybrid molecules featuring a biphenyl moiety linked to an imidazo[2,1-b] organic-chemistry.orgacs.orgorganic-chemistry.orgthiadiazole core have been synthesized and evaluated. researchgate.net

Quinolone : Fluoroquinolones are a major class of antibiotics. Hybrid compounds that conjugate a fluoroquinolone core with a 1,3,4-thiadiazole ring have been designed and synthesized to overcome bacterial resistance and enhance antimicrobial potency. mu-varna.bg

The following table provides examples of such hybrid structures:

Hybridizing Pharmacophore Resulting Hybrid Structure
Indole Indole-1,3,4-thiadiazole hybrids
Glucoside 1,3,4-Thiadiazole-glucoside conjugates
Biphenyl Biphenyl-imidazo[2,1-b] organic-chemistry.orgacs.orgorganic-chemistry.orgthiadiazole hybrids
Quinolone Fluoroquinolone-1,3,4-thiadiazole conjugates

Investigations into the Biological Activities of 2 1h Pyrrol 2 Yl 1,3,4 Thiadiazole Analogues

Antimicrobial Efficacy Studies

The heterocyclic 1,3,4-thiadiazole (B1197879) nucleus is a prominent scaffold in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities. mdpi.com When combined with a pyrrole (B145914) moiety, another biologically significant heterocycle, the resulting analogues exhibit notable antimicrobial properties. Extensive research has been conducted to evaluate the efficacy of these compounds against various pathogenic microorganisms.

Derivatives of 2-(1H-pyrrol-2-yl)-1,3,4-thiadiazole have been systematically evaluated for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. The general structure of a series of tested compounds involves N-(5-substituted phenyl-1,3,4-thiadiazole-2-yl)-4-(1H-pyrrol-1-yl)benzamide derivatives.

Studies on pyrrolyl-1,3,4-thiadiazole derivatives have demonstrated their activity against Gram-positive bacteria. A series of N-(5-subsituted phenyl-1,3,4-thiadiazole-2-yl)-4-(1H-pyrrol-1yl)benzamide derivatives showed antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.2 to 100 μg/mL. One particular compound in this series, designated 5d, exhibited the most significant activity against Staphylococcus aureus. Another study highlighted a pyrrolamide derivative containing a 1,3,4-thiadiazole ring that showed potent activity against Staphylococcus aureus, with a reported MIC value of 0.125 μg/mL. mdpi.com Furthermore, other 1,3,4-thiadiazole derivatives have been tested against strains like Staphylococcus epidermidis and Micrococcus luteus, showing activity at MIC values of 31.25 µg/mL and 15.63 µg/mL, respectively. mdpi.com

Compound SeriesBacterial Strain (Gram-Positive)Reported MIC (μg/mL)Source
N-(5-subsituted phenyl-1,3,4-thiadiazole-2-yl)-4-(1H-pyrrol-1yl)benzamide (5d)Staphylococcus aureus3.2 - 100
Pyrrolamide derivative with 1,3,4-thiadiazole ring (17)Staphylococcus aureus0.125 mdpi.com
5-(4-methoxyphenyl)-1,3,4-thiadiazole derivative (23p)Staphylococcus epidermidis31.25 mdpi.com
5-(4-methoxyphenyl)-1,3,4-thiadiazole derivative (23p)Micrococcus luteus15.63 mdpi.com

The same series of N-(5-subsituted phenyl-1,3,4-thiadiazole-2-yl)-4-(1H-pyrrol-1yl)benzamide derivatives were also tested against the Gram-negative bacterium Escherichia coli. The activity range was found to be similar to that against Gram-positive strains, with MIC values between 3.2 and 100 μg/mL. Compound 5d again showed the most significant activity. A separate pyrrolamide derivative featuring a 1,3,4-thiadiazole ring was assessed against Escherichia coli, demonstrating an MIC value of 16 μg/mL. mdpi.com

Compound SeriesBacterial Strain (Gram-Negative)Reported MIC (μg/mL)Source
N-(5-subsituted phenyl-1,3,4-thiadiazole-2-yl)-4-(1H-pyrrol-1yl)benzamide (5d)Escherichia coli3.2 - 100
Pyrrolamide derivative with 1,3,4-thiadiazole ring (17)Escherichia coli16 mdpi.com

Mycobacterium tuberculosis: Analogues of this compound have emerged as promising candidates for antitubercular agents. A series of N-(5-(4-substituted phenyl)-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide derivatives were screened for their in vitro activity against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA). connectjournals.com Several compounds exhibited significant activity, with MIC values ranging from 3.125 to 25 μg/mL. Specifically, compounds with electron-withdrawing substituents like chlorine and bromine on the phenyl ring (compounds 5c and 5d) showed highly significant activity, with MIC values of 3.125 µg/mL and 6.25 µg/mL. connectjournals.com

Compound SeriesBacterial StrainReported MIC (μg/mL)Source
N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide (5c)Mycobacterium tuberculosis H37Rv3.125 connectjournals.com
N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide (5d)Mycobacterium tuberculosis H37Rv3.125 connectjournals.com
N-(5-subsituted phenyl-1,3,4-thiadiazole-2-yl)-4-(1H-pyrrol-1yl)benzamide (General)Mycobacterium tuberculosis H37Rv3.125 - 25

Helicobacter pylori : Helicobacter pylori is a significant human pathogen responsible for various gastric conditions. farmaciajournal.com Research into new treatments is vital due to increasing antimicrobial resistance. farmaciajournal.com While 1,3,4-thiadiazole derivatives are being investigated, some tested compounds did not exhibit significant antibacterial activity, showing MIC values greater than 128 μg/mL against H. pylori. mdpi.com However, other studies on novel 2-alkylthio-5-(nitroaryl)-1,3,4-thiadiazole derivatives have identified promising anti-H. pylori potential, indicating that the scaffold is a viable starting point for developing more potent agents. nih.govnih.gov

Xanthomonas species : Certain 1,3,4-thiadiazole derivatives have been evaluated for their efficacy against plant-pathogenic bacteria. Phenylthiazole derivatives containing a 1,3,4-thiadiazole thione moiety were tested for activity against Xanthomonas oryzae pv. oryzae, a pathogen that causes bacterial rice leaf blight. mdpi.com Another thiadiazole compound, bismerthiazol, has been shown to be highly effective in controlling this disease not by directly inhibiting bacterial growth in vitro, but by reducing the pathogen's virulence by interfering with its quorum sensing and histidine utilization pathways. nih.gov

The antifungal potential of 1,3,4-thiadiazole derivatives has been explored against a variety of yeast and mold species. These compounds are considered potential agents for the development of new antifungal treatments. rjas.org

Candida albicans : Candida albicans is a major opportunistic fungal pathogen in humans. frontiersin.org Several studies have confirmed the antifungal activity of 1,3,4-thiadiazole analogues against this yeast. One derivative, 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol, was identified as a potent agent against various Candida species, including azole-resistant isolates, with MIC100 values ranging from 8 to 96 μg/ml. nih.govresearchgate.net Other research on 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole series also demonstrated notable in vitro antifungal activity against C. albicans. nih.govscilit.com

Fusarium oxysporum : Fusarium oxysporum is a widespread soil-borne fungus that causes vascular wilt in a multitude of economically important crops. mdpi.com The 1,3,4-thiadiazole core structure is considered a potential foundation for developing agents to combat this mold. rjas.org While direct studies on pyrrole-substituted analogues against F. oxysporum are not detailed in the provided sources, the general class of 1,3,4-thiadiazole and its isomers like 1,3,4-oxadiazole have shown activity. For instance, certain 1,3,4-oxadiazole derivatives exhibited strong antifungal effects against Fusarium oxysporum at a concentration of 1000 ppm. rjas.org Standard fungicides used to control F. oxysporum include carbendazim, epoxiconazole, and difenoconazole, which have shown inhibitory effects on mycelial growth. plos.orgplos.org

Antifungal Activity Assessments

Plant Pathogenic Fungi (e.g., Phytophthora infestans)

Analogues of this compound are part of a broader class of 1,3,4-thiadiazole derivatives that have been investigated for their fungicidal properties against various plant pathogens. Research into 2,5-disubstituted-1,3,4-thiadiazoles has shown considerable activity against several fungi, with particularly notable effects against Phytophthora infestans, the oomycete responsible for late blight in potatoes and tomatoes. nih.gov

Morphological and ultrastructural studies on P. infestans treated with these compounds revealed significant damage to the fungal hyphae. nih.gov Observations using scanning electron microscopy (SEM) and transmission electron microscopy (TEM) demonstrated that active compounds induced swelling of the hyphae, a thickening and proliferation of multilayer cell walls, excessive septation, and an accumulation of dense bodies within the cells. nih.gov These findings suggest that the mechanism of action may involve the disruption of cell wall biosynthesis and interference with nutrient transportation, ultimately leading to cell senescence and death. nih.gov The potent activity of these thiadiazole derivatives against P. infestans highlights their potential as lead compounds for the development of new agricultural fungicides. nih.gov

Antitubercular Activity Profiles

Derivatives of this compound have emerged as a promising class of compounds in the search for new antitubercular agents. A series of N-(5-substituted phenyl-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. The screening was conducted using the Microplate Alamar Blue Assay (MABA) method.

The results indicated that the antitubercular activity was significantly influenced by the nature of the substituent on the phenyl ring. Specifically, compounds featuring electron-withdrawing groups, such as bromine (Br) and chlorine (Cl), at the para position of the phenyl ring demonstrated enhanced activity. Two compounds, designated 5c (with a chloro substitution) and 5d (with a bromo substitution), were particularly potent, exhibiting a Minimum Inhibitory Concentration (MIC) value of 3.12 µg/mL. connectjournals.com Other derivatives in the series showed MIC values ranging from 6.25 to 25 µg/mL. These findings suggest that the pyrrolyl-1,3,4-thiadiazole scaffold is a valuable template for developing new antitubercular drugs.

Antitubercular Activity of N-(5-substituted phenyl-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide Analogues
CompoundSubstituent (at para-position)MIC (µg/mL) against M. tuberculosis H37RvReference
5c-Cl3.12 connectjournals.com
5d-Br3.12 connectjournals.com
5b-F6.25
Other AnaloguesVarious6.25 - 25

Anticancer Activity Studies

The 1,3,4-thiadiazole nucleus, often considered a bioisostere of the pyrimidine ring, is a key pharmacophore in the design of novel anticancer agents due to its ability to interfere with DNA replication processes. nih.gov Consequently, numerous analogues, including those incorporating a pyrrole moiety, have been synthesized and evaluated for their cytotoxic effects against a variety of human cancer cell lines. nih.govresearchgate.net

In Vitro Anti-proliferative Effects on Cancer Cell Lines

Analogues of this compound have been extensively studied for their anti-proliferative activity against breast cancer cell lines, including the estrogen-dependent MCF-7 and the estrogen-independent MDA-MB-231 lines. nih.gov One study on 2,5-disubstituted 1,3,4-thiadiazole derivatives found that 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole demonstrated the most potent activity against both cell lines, with IC50 values of 49.6 µM for MCF-7 and 53.4 µM for MDA-MB-231. nih.gov

Another study involving ciprofloxacin-based 1,3,4-thiadiazole derivatives identified the MCF-7 cell line as being particularly sensitive, with most of the synthesized compounds showing IC50 values in the range of 3.26–15.7 µM. nih.gov Furthermore, a novel compound, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, exhibited an IC50 value of 23.29 µM against MCF-7 cells after 48 hours of incubation. mdpi.com These results underscore the potential of the thiadiazole scaffold in developing agents targeting breast cancer.

In Vitro Activity of 1,3,4-Thiadiazole Analogues on Breast Cancer Cell Lines
Compound Class/NameCell LineIC50 Value (µM)Reference
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-749.6 nih.gov
MDA-MB-23153.4 nih.gov
Ciprofloxacin-based 1,3,4-thiadiazolesMCF-73.26 - 15.7 nih.gov
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineMCF-723.29 mdpi.com

The cytotoxic effects of 1,3,4-thiadiazole derivatives have also been evaluated against human lung adenocarcinoma A549 cells. In a study of ciprofloxacin-hybridized thiadiazole analogues, a 4-fluorobenzyl derivative demonstrated high potency against A549 cells, with an IC50 value of 2.79 µM. nih.gov Another investigation of various N-phenyl-2-[(5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives found that a compound with a 4-chloro substituent on the N-phenyl ring was the most effective against the A549 cell line, with an IC50 value of 21.00 µg/mL. turkjps.org The anti-proliferative effects of some 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives were also found to be higher than the reference drug cisplatin in A549 cells. nih.gov

In Vitro Activity of 1,3,4-Thiadiazole Analogues on A549 Lung Cancer Cells
Compound Class/NameIC50 ValueReference
Ciprofloxacin-based 4-fluorobenzyl derivative2.79 µM nih.gov
N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide21.00 µg/mL turkjps.org

Research has extended to the evaluation of this compound analogues against ovarian carcinoma cell lines. A series of ciprofloxacin-1,3,4-thiadiazole hybrids were tested for their in vitro anti-proliferative activity against SKOV-3 cells. nih.gov Among these, a 4-fluorobenzyl derivative, specifically 1-cyclopropyl-6-fluoro-7-(4-((5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)amino)piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, exhibited the highest potency with an IC50 value of 3.58 µM. nih.gov Other studies have also confirmed that various 1,3,4-thiadiazole derivatives show significant suppressive activity against the growth of SK-OV-3 human ovarian cancer cells. nih.gov

Modulatory Effects on Cellular Processes

Beyond direct cytotoxicity, research has delved into the molecular mechanisms by which 1,3,4-thiadiazole analogues exert their anticancer effects, focusing on their ability to modulate key cellular processes like apoptosis and cell cycle progression.

A primary mechanism for the anticancer activity of many 1,3,4-thiadiazole derivatives is the induction of apoptosis, or programmed cell death. bepls.com Studies have shown that these compounds can interfere with various signaling pathways to initiate this process. bepls.com For example, a series of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives were found to induce apoptosis by activating caspases 3 and 9 in the MCF7 breast cancer cell line. nih.gov

In LoVo and MCF-7 cells, treatment with certain 1,3,4-thiadiazole derivatives led to an increase in the proportion of apoptotic cells, with the effect being more pronounced after 48 hours of exposure. mdpi.com In silico studies and further experimental work have suggested that the mechanism of action for some of these compounds is linked to the activity of Caspase 3 and Caspase 8, as well as the activation of pro-apoptotic BAX proteins. nih.gov Another study confirmed that a specific 1,3,4-thiadiazole derivative, compound 19, significantly increased early apoptosis to 15% in MCF-7 cells. researchgate.netsemanticscholar.org

Analogues of 1,3,4-thiadiazole have been shown to interfere with the normal progression of the cell cycle in cancer cells, leading to arrest at specific checkpoints. This disruption prevents the uncontrolled proliferation that is characteristic of tumors. mdpi.com

One investigation found that a 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) derivative induced cell cycle arrest at the G0/G1 phase in A549 lung carcinoma cells. nih.gov In contrast, another study involving a novel 1,3,4-thiadiazole (compound 19) reported an arrest at the G2/M phase in breast cancer cells, which was likely mediated through the inhibition of cyclin-dependent kinase 1 (CDK1). researchgate.net Similarly, a 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was also found to cause cell cycle arrest at the G2/M phase in HCT116 colon cancer cells. nih.gov

Effects of 1,3,4-Thiadiazole Analogues on Cell Cycle Progression
Compound/DerivativeCell LinePhase of ArrestSource
2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT)A549 (Lung Carcinoma)G0/G1 nih.gov
Compound 19 (a novel 1,3,4-thiadiazole)MCF-7 (Breast Cancer)G2/M researchgate.net
4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivativeHCT116 (Colon Cancer)G2/M nih.gov

Other Pharmacological Explorations

The therapeutic potential of 1,3,4-thiadiazole analogues extends beyond anticancer activities, with studies also exploring their antioxidant properties.

Antioxidant Activity Evaluations

Several studies have investigated the antioxidant potential of 1,3,4-thiadiazole derivatives, often using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. saudijournals.com In one such study, a series of thiazolidin-4-one analogues featuring a 1,3,4-thiadiazole moiety were synthesized and evaluated. nih.gov One derivative, designated D-16, was identified as the most potent antioxidant, with an IC50 value of 22.3 µM, which was significantly more potent than the ascorbic acid standard (IC50 = 111.6 µM). nih.gov

Another study on 1,3,4-thiadiazole linked 4-thiazolidinone derivatives also reported promising antioxidant activity. researchgate.net The compounds TZD 5 and TZD 3 exhibited IC50 values of 27.50 µM and 28.00 µM, respectively, which were comparable to the ascorbic acid standard's IC50 value of 29.2 µM in that particular assay. saudijournals.comresearchgate.net These findings suggest that the 1,3,4-thiadiazole scaffold can be a valuable component in the design of new antioxidant agents.

Antioxidant Activity of 1,3,4-Thiadiazole Analogues (DPPH Assay)
Compound/DerivativeIC50 ValueStandard (Ascorbic Acid) IC50Source
Thiazolidin-4-one analogue (D-16)22.3 µM111.6 µM nih.gov
Thiazolidinone derivative (TZD 5)27.50 µM29.2 µM saudijournals.comresearchgate.net
Thiazolidinone derivative (TZD 3)28.00 µM29.2 µM saudijournals.comresearchgate.net

Enzyme Inhibition Studies

Analogues of this compound have been the subject of numerous studies to evaluate their potential as enzyme inhibitors across various therapeutic areas. The unique structural features of the pyrrole and thiadiazole rings allow for interactions with the active sites of several key enzymes.

Epidermal Growth Factor Receptor (EGFR): Certain pyrazole-thiadiazole hybrids have been developed as candidates for EGFR inhibitors. nih.gov One study identified a compound, designated 6g , which demonstrated potent inhibitory activity against the EGFR enzyme with an IC50 value of 0.024 ± 0.002 μM. nih.gov This compound also showed significant cytotoxicity against the A549 lung cancer cell line (IC50 = 1.537 ± 0.097 μM). nih.gov

Dihydrofolate Reductase (DHFR): Pyrrole-based benzohydrazide analogues have been investigated as inhibitors of DHFR, an important target in antimicrobial therapy. Molecular docking studies suggest that these compounds can bind to the active site of the DHFR enzyme, showing interactions with key amino acid residues like ARG60, ARG32, and GLN28. mdpi.com

Bloom Helicase (BLM): A novel small molecule inhibitor of Bloom helicase, ML216, which features a 1,3,4-thiadiazole core, has been identified. nih.gov This compound potently inhibits the DNA unwinding activity of BLM with an IC50 in the range of 1-3 μM. Structure-activity relationship (SAR) studies on analogues of ML216 revealed that a 3-pyridine moiety could be substituted for the 4-pyridine group with comparable activity. nih.gov

Carbonic Anhydrase (CA): Derivatives of 1,3,4-thiadiazole have been extensively studied as inhibitors of various carbonic anhydrase isozymes, including the cytosolic hCA I and hCA II, and the tumor-associated hCA IX. nih.govdrugbank.com While many potent inhibitors in this class are sulfonamides, non-sulfonamide thiadiazoles have also shown remarkable activity. drugbank.com For instance, one acetohydrazide derivative was found to be the most potent compound on hCA II with an IC50 value of 0.15 nM. drugbank.com Another compound, 5-(2-pyridylcarboxamido)-1,3,4-thiadiazole-2-thiol, was reported as the first highly selective inhibitor for hCA I (Ki = 97 nM). nih.gov

Aminopeptidase N (APN): The 1,3,4-thiadiazole scaffold has been utilized to develop potent inhibitors of aminopeptidase N (APN/CD13), a zinc-dependent ectopeptidase involved in tumor invasion and angiogenesis. nih.govnih.gov Several synthesized compounds demonstrated inhibitory activities toward APN with IC50 values in the micromolar range. nih.govnih.gov

Matrix Metalloproteinases (MMPs): The 1,3,4-thiadiazole nucleus is recognized as a molecular target for enzymes including matrix metalloproteinases. researchgate.net MMPs are zinc-dependent proteases that play a crucial role in the degradation and remodeling of the extracellular matrix, and their dysregulation is implicated in diseases like cancer. mdpi.com

Antiparasitic Activity Investigations

The 1,3,4-thiadiazole scaffold, often in combination with other heterocyclic rings like pyrrole, is a prominent feature in the development of novel antiparasitic agents.

Antileishmanial: A series of trifluoromethylated pyrazole 2-amino-1,3,4-thiadiazole (B1665364) hybrids were synthesized and evaluated against Leishmania amazonensis. The inclusion of the 2-amino-1,3,4-thiadiazole nucleus resulted in more potent compounds compared to thiosemicarbazone derivatives. nih.gov Other studies on 1,3,4-thiadiazole derivatives against Leishmania major found that all synthesized compounds showed good activity, with one compound exhibiting IC50 values of 44.4 µM against promastigotes and 64.7 µM against amastigotes after 24 hours. mui.ac.ir Certain 5-nitroheteroaryl-1,3,4-thiadiazole derivatives have also shown excellent antileishmanial activity with low toxicity. nih.gov

Antitrypanosomal: The same trifluoromethylated pyrazole 2-amino-1,3,4-thiadiazole hybrids were tested against the epimastigote form of Trypanosoma cruzi, the agent of Chagas disease. nih.gov Structure-activity relationship studies indicated that compounds with a bulky group at the para position of a phenyl ring attached to the pyrazole core had enhanced antiparasitic effects. nih.gov Additionally, 5-nitroheterocycle-based 1,3,4-thiadiazoles have demonstrated noteworthy in vitro trypanocidal activity against T. b. rhodesiense, with most compounds showing submicromolar IC50 values. mdpi.com

Antimalarial: The search for new antimalarial agents has led to the investigation of 1,3,4-thiadiazole derivatives. One 1,3,4-thiadiazole-2-sulfonamide derivative showed excellent inhibitory activity against pfCA, a specific carbonic anhydrase enzyme in Plasmodium falciparum. nih.gov In a different approach, aroyl-pyrrolyl-hydroxyamides, acting as histone deacetylase (HDAC) inhibitors, were investigated for their antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov

Antitoxoplasmal: The antiparasitic potential of 1,3,4-thiadiazole derivatives extends to Toxoplasma gondii. A series of N-halophenyl-(4-methylimidazol-5-yl)-1,3,4-thiadiazole-2-amines were synthesized and showed promising activity, with iodo-derivatives being particularly effective. mdpi.com One para-iodo derivative, 12b , had an IC50 of 4.70 µg/mL and a selectivity index of 20.89. mdpi.comresearchgate.net These compounds were found to effectively block parasite invasion and intracellular proliferation. researchgate.net In an in vivo study using a mouse model, a tris-1,3,4-thiadiazole derivative demonstrated a powerful ability to reduce the parasite count in brain, liver, and spleen tissues. nih.gov

Corrosion Inhibition Mechanisms on Metal Surfaces

Analogues of this compound have been identified as effective corrosion inhibitors for metals in acidic environments. The mechanism primarily involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier against the corrosive medium.

A study on 2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP) as a corrosion inhibitor for mild steel in 1 M HCl solution demonstrated high efficacy. bohrium.comdntb.gov.uanih.gov The inhibition efficiency increased with the concentration of 2-TP, reaching a maximum of 94.6% at a concentration of 0.5 mM. bohrium.comnih.gov

The adsorption process of these molecules on the steel surface was found to follow the Langmuir adsorption isotherm. bohrium.comnih.gov This suggests the formation of a monolayer of the inhibitor on the metal. Thermodynamic studies indicated that the adsorption is a spontaneous process involving both physical (physisorption) and chemical (chemisorption) mechanisms. nih.gov

Electrochemical studies, including potentiodynamic polarization, revealed that 2-TP acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. dntb.gov.uanih.gov Density Functional Theory (DFT) calculations provided further insight, showing that the adsorption occurs mainly through the interaction of lone pair electrons on the nitrogen atoms of the thiadiazole ring with the surface of the mild steel. dntb.gov.uanih.gov The performance of the inhibitor was observed to decrease with an increase in temperature, which is characteristic of physisorption. bohrium.comnih.gov

Plant Growth Regulation Potential

The 1,3,4-thiadiazole scaffold is recognized for its potential applications in agriculture, including roles in plant growth regulation. nih.gov Research has explored the synthesis of various derivatives to modulate plant physiological processes.

One study focused on synthesizing polysubstituted thienylpyrroles to investigate their activity as growth stimulants for cereals. It was found that 4-(5-carboxythiophen-2-yl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid showed promise for stimulating growth in grain seeds. nuph.edu.ua

In the context of plant defense, novel 1,3,4-thiadiazole derivatives have been shown to regulate the photosynthetic pathway of tobacco plants infected with Tobacco Mosaic Virus (TMV). mdpi.com Treatment with an active compound, E2 , led to a significant increase in the chlorophyll content and the net photosynthesis value of infected leaves. This suggests the compound helps protect the host plant by maintaining photosynthetic efficiency. Furthermore, the compound induced tighter arrangements of mesophyll cells and stomatal closure, forming a defensive barrier against viral infection. mdpi.com

Insecticidal Efficacy

Derivatives incorporating the 1,3,4-thiadiazole and pyrrole moieties have been synthesized and evaluated for their effectiveness as insecticidal agents against various agricultural and public health pests.

Several studies have demonstrated the insecticidal activity of novel heterocyclic compounds based on 2-amino-1,3,4-thiadiazoles against the 4th instar larvae of Spodoptera littoralis (cotton leafworm). Many of the synthesized compounds showed good to excellent insecticidal activity, with some pyrimidine-containing derivatives displaying 100% toxicity. ekb.egmdpi.com Another study on pyrrole derivatives also identified compounds with high insecticidal bioefficacy against S. littoralis, with LC50 values as low as 0.1306 ppm. acs.org

The larvicidal activity of pyrrolone derivatives has been tested against Culex pipiens larvae. nih.gov Several compounds were found to be more toxic than the commercial pyrrole insecticide chlorfenapyr. For instance, compounds 17 and 15 were the most toxic against a field strain of the larvae, with LC50 values of 9.87 µg/mL and 10.76 µg/mL, respectively, compared to 14.03 µg/mL for chlorfenapyr. nih.gov

Structure Activity Relationship Sar and Mechanistic Elucidations for 2 1h Pyrrol 2 Yl 1,3,4 Thiadiazole Derivatives

Quantitative and Qualitative Structure-Activity Relationship Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the chemical structure of a compound influences its biological activity. For thiadiazole derivatives, QSAR models have been developed to predict their efficacy as antimicrobial agents, enzyme inhibitors, and anticancer agents elsevierpure.comnih.govbrieflands.comijpsdronline.com. These models often correlate physicochemical, topological, and electronic descriptors with inhibitory activities nih.gov.

The nature and position of substituents on the aromatic rings of thiadiazole derivatives critically determine their biological efficacy. The introduction of an aromatic ring at the 5th position of the 1,3,4-thiadiazole (B1197879) core is a common strategy that tends to enhance anticancer effects nih.gov. The specific chemical properties and placement of substituents on this aromatic ring further modulate this activity nih.gov.

Electronic Effects : The electronic properties of substituents (electron-donating or electron-withdrawing) play a significant role. For instance, in a series of 1,3,4-thiadiazole derivatives of glucosides, compounds with fluorinated or nitrated substituents (electron-withdrawing groups) on an attached phenyl ring demonstrated enhanced antifungal activity nih.gov.

Steric Factors : The size and shape of the attached substituents also affect the ability of 1,3,4-thiadiazole derivatives to inhibit processes like metal dissolution, indicating that steric factors are also at play nih.gov.

The following table summarizes the influence of substituents on the activity of various 1,3,4-thiadiazole derivatives based on research findings.

Derivative Class Substituent & Position Observed Effect Activity Type
Glucoside Derivatives4-Fluoro or 4-Nitro on phenyl ringEnhanced bioactivityAntifungal nih.gov
Anticancer AgentsAromatic ring at 5-positionGenerally enhances effectAnticancer nih.gov
General DerivativesVaried substituents on benzene ringDifferent effects on nitrification potentialNitrification Inhibition researchgate.net
Anticancer AgentsTrimethoxyphenyl at C-5 positionExtremely potent activityAnticancer researchgate.net

The inherent properties of the pyrrole (B145914) and thiadiazole rings, along with the heteroatoms they contain (nitrogen and sulfur), are fundamental to the molecule's function.

Heteroatom Reactivity : The nitrogen and sulfur atoms within the thiadiazole ring are key reactive sites rsc.org. Their lone pairs of electrons can participate in forming coordination bonds with metal ions or act as hydrogen bond acceptors, which is crucial for both biological interactions and surface adsorption jchemlett.com. The thiadiazole ring itself is considered the primary reactivity group in many interactions rsc.org.

Proposed Mechanisms of Action

The functional outcomes of 2-(1H-pyrrol-2-yl)-1,3,4-thiadiazole derivatives are governed by their interactions at a molecular level, including binding to macromolecules, adsorbing onto surfaces, and modulating specific biological targets.

The therapeutic potential of many 1,3,4-thiadiazole derivatives stems from their ability to bind effectively to biological macromolecules like proteins and DNA.

Protein Binding : These compounds can establish a variety of interactions within protein binding sites, including hydrogen bonding, van der Waals forces, hydrophobic interactions, and metallic coordination bonds nih.gov. For example, molecular docking studies have shown that a 1,3,4-thiadiazole derivative can form a conventional hydrogen bond via its nitro group with an Arginine residue and another hydrogen bond via its amino group with a Proline residue within a protein's active site rsc.org. Furthermore, a pi-sulfur interaction between the thiadiazole ring's π-system and the sulfur of a Cysteine residue has also been observed, stabilizing the ligand-protein complex rsc.org.

DNA Interaction : The planar, aromatic structure of the thiadiazole core allows these molecules to interfere with processes related to DNA replication nih.gov. Their ability to cross cellular membranes enables them to reach the nucleus and interact directly with DNA nih.gov. Studies on related compounds have demonstrated their capacity to bind and stabilize specific DNA structures, such as the telomeric G-quadruplex nih.gov.

Derivatives of 1,3,4-thiadiazole have been extensively studied as corrosion inhibitors, a function that relies on their ability to adsorb onto a metal surface and form a protective layer nih.gov.

Modes of Adsorption : The adsorption process can occur through physical adsorption (physisorption), chemical adsorption (chemisorption), or a combination of both nih.gov.

Physical Adsorption : This mode is characterized by weaker van der Waals forces and electrostatic interactions between the inhibitor molecules and the metal surface jchemlett.comjchemlett.com.

Chemical Adsorption : This involves stronger interactions, such as the sharing or transfer of electrons from the inhibitor molecule to the vacant d-orbitals of the metal, forming a coordinate-type bond rsc.org.

Role of Heteroatoms : The heteroatoms (N and S) are the primary active sites for adsorption due to their available lone pair electrons rsc.orgjchemlett.com. The orientation of these heteroatoms, combined with conjugated multiple bonds, facilitates strong adsorption onto the metal surface nih.gov.

Adsorption Isotherms : The adsorption behavior of these compounds on metal surfaces, such as mild steel, often follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the surface nih.gov. The negative value of the standard free energy of adsorption (ΔGads) in many cases indicates that the adsorption process is spontaneous nih.gov.

The table below outlines the key characteristics of the adsorption of thiadiazole derivatives on metal surfaces.

Adsorption Characteristic Description
Primary Mechanism Mixed physical and chemical adsorption nih.gov
Driving Force (Physical) Van der Waals forces, electrostatic attraction jchemlett.comjchemlett.com
Driving Force (Chemical) Electron transfer from heteroatoms to metal d-orbitals rsc.org
Key Active Sites Nitrogen and Sulfur heteroatoms rsc.orgjchemlett.com
Thermodynamics Spontaneous process (Negative ΔGads) nih.gov
Adsorption Model Often follows Langmuir adsorption isotherm nih.gov

The biological activity of this compound derivatives is often due to their specific interaction with and modulation of key enzymes or receptors.

Enzyme Inhibition : A prominent target for thiadiazole-based compounds is the enzyme family of carbonic anhydrases (CAs), particularly tumor-associated isoforms like CA IX and CA XII nih.govmdpi.com.

Binding Mode to Carbonic Anhydrase : Mechanistic studies and molecular docking have revealed that the sulfonamide moiety of some derivatives acts as a zinc-binding group, interacting with the Zn(II) ion in the enzyme's active site mdpi.com. Key interactions include hydrogen bonds with amino acid residues such as THR 200 and THR 201, as well as pi-alkyl interactions with residues like VAL 130 mdpi.com.

Kinase Inhibition : Other studies have identified kinases as important targets.

EGFR Kinase : Some 1,3,4-thiadiazole derivatives have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase elsevierpure.com.

Akt Kinases : A series of fused 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles were found to inhibit the phosphorylation of Akt1 and Akt2 kinases, binding to their ATP binding sites mdpi.com.

Other Targets : Research has also identified other specific molecular targets.

Protoporphyrinogen Oxidase (PPO) : Derivatives of 1,3,4-thiadiazol-2(3H)-ones have shown potent inhibitory activity against human PPO nih.gov.

The following table summarizes known molecular targets for thiadiazole derivatives and the observed binding interactions.

Molecular Target Derivative Class Key Binding Interactions/Mechanism
Carbonic Anhydrase (CA IX, XII)Sulfonamide derivativesInteraction with Zn(II) ion; H-bonds with THR 200/201; Pi-alkyl interaction with VAL 130 mdpi.com
EGFR KinaseCoumarin-thiadiazole hybridsBinding to the kinase domain elsevierpure.com
Akt1 and Akt2 KinasesTriazolo-thiadiazolesBinding to the ATP binding site; Inhibition of phosphorylation mdpi.com
Protoporphyrinogen Oxidase (hPPO)1,3,4-Thiadiazol-2(3H)-onesInhibition of enzyme activity nih.gov

Computational Chemistry and Theoretical Investigations of 2 1h Pyrrol 2 Yl 1,3,4 Thiadiazole Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important method for investigating the electronic structure and properties of molecules. By calculating the electron density, DFT can provide insights into a compound's stability, reactivity, and spectroscopic characteristics.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. schrodinger.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. schrodinger.comirjweb.com A smaller energy gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

For analogues of 2-(1H-pyrrol-2-yl)-1,3,4-thiadiazole, DFT calculations have been employed to determine their HOMO and LUMO energies. These calculations reveal how different substituents on the pyrrole (B145914) or thiadiazole rings influence the electronic properties of the molecule. For instance, the introduction of electron-withdrawing or electron-donating groups can significantly alter the HOMO and LUMO energy levels, thereby tuning the molecule's reactivity and potential biological activity. researchgate.netdergipark.org.tr

Table 1: Frontier Molecular Orbital Energies of Selected 1,3,4-Thiadiazole (B1197879) Analogues

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
PTBTT -5.68-3.911.77
PHTBTHT -5.71-3.721.99
PFBTF -5.61-4.041.57
PTTBTTT -5.51-3.711.80
Data sourced from theoretical calculations on various benzothiadiazole comprising homopolymers. core.ac.uk

The 1,3,4-thiadiazole ring is characterized as an electron-deficient system, which makes the carbon atoms at the C2 and C5 positions susceptible to nucleophilic attack. chemicalbook.com This inherent reactivity is a key factor in the chemical behavior of its derivatives. chemicalbook.com Due to the electron-poor nature of the carbon atoms, electrophilic substitutions such as nitration or halogenation are generally not favored. researchgate.net However, the nitrogen atoms in the ring can undergo electrophilic attack, leading to the formation of thiadiazolium salts. researchgate.net

DFT calculations can provide a more nuanced understanding of this reactivity by mapping the electron density distribution across the molecule. This allows for the identification of electron-rich and electron-poor regions, which correspond to likely sites for electrophilic and nucleophilic attack, respectively. universci.com

Tautomerism, the interconversion of structural isomers, is a phenomenon that can significantly impact the chemical and biological properties of a molecule. In the context of 1,3,4-thiadiazole derivatives, keto-enol and thione-thiol tautomerism are of particular interest. nih.govlp.edu.ua For instance, 2-amino-1,3,4-thiadiazole (B1665364) derivatives can exist in equilibrium between the amino and imino forms. acs.org The relative stability of these tautomers can be influenced by factors such as the solvent environment. nih.govresearchgate.net

Theoretical studies have been conducted to investigate the tautomeric equilibrium of various 1,3,4-thiadiazole derivatives. These calculations can predict the most stable tautomeric form in different environments (gas phase vs. solution) and provide insights into the energy barriers for interconversion. researchgate.net For example, studies have shown that in some 1,3,4-thiadiazole derivatives, the keto form is favored in polar aprotic solvents, while the enol form is more stable in non-polar solvents. nih.govresearchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of drug discovery, it is used to predict how a small molecule (ligand), such as a this compound analogue, might bind to a specific protein target. mdpi.com

A key output of molecular docking simulations is the prediction of the binding affinity between a ligand and its receptor. nih.gov This is often expressed as a docking score or binding energy, with lower values typically indicating a more favorable interaction. researchgate.netresearchgate.net By screening a library of compounds against a particular protein target, researchers can prioritize those with the highest predicted binding affinities for further experimental testing. mdpi.com

Numerous studies have utilized molecular docking to evaluate the potential of 1,3,4-thiadiazole derivatives as inhibitors of various enzymes and receptors. For example, derivatives have been docked against targets such as VEGFR-2, a key protein in angiogenesis, to assess their potential as anti-cancer agents. mdpi.com These simulations have identified compounds with promising binding affinities, often comparable to or better than known inhibitors. universci.com

Table 2: Predicted Binding Affinities of Selected 1,3,4-Thiadiazole Derivatives

CompoundTarget ProteinBinding Affinity (kcal/mol)
Derivative 1a SARS-CoV-2-8.0
Derivative 1c SARS-CoV-2-8.0
Derivative 1g SARS-CoV-2-8.0
Derivative 2c SARS-CoV-2-8.0
Derivative 2d SARS-CoV-2-8.0
Derivative 2f SARS-CoV-2-8.1
Derivative 3b SARS-CoV-2-8.3
Derivative 3g SARS-CoV-2-8.0
Derivative 5c SARS-CoV-2-8.5
Remdesivir (Reference) SARS-CoV-2-8.4
Nafamostat (Reference) SARS-CoV-2-7.0
Lopinavir (Reference) SARS-CoV-2-7.6
Data from a study evaluating 1,3,4-thiadiazole and 1,3-thiazolidine-4-one binary molecules. universci.com

Beyond predicting binding affinity, molecular docking simulations provide detailed information about the specific interactions between a ligand and the amino acid residues within the binding site of a protein. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov Identifying these key interacting residues is crucial for understanding the molecular basis of binding and for designing more potent and selective inhibitors. nih.gov

For example, docking studies of 1,3,4-thiadiazole derivatives into the active site of various kinases have revealed the formation of hydrogen bonds with specific amino acid residues, which are critical for their inhibitory activity. rsc.org These insights can guide the rational design of new analogues with improved binding characteristics.

Binding Site Analysis

The analysis of binding sites through molecular docking studies provides critical insights into the interactions between this compound analogues and their biological targets. These computational techniques predict the preferred orientation of a ligand when bound to a receptor, elucidating the specific molecular interactions that stabilize the complex. For 1,3,4-thiadiazole derivatives, these studies have frequently identified key interactions involving the heterocyclic core and its substituents.

Docking studies on various 1,3,4-thiadiazole analogues have revealed that the nitrogen atoms of the thiadiazole ring often play a crucial role in binding. nih.gov For instance, in studies targeting metalloenzymes like matrix metalloproteinase-9 (MMP-9), the amide and thiadiazole nitrogen atoms are instrumental in chelating with the zinc ion (Zn²⁺) present in the active site. nih.gov This coordination is a key factor in the inhibitory potential of these compounds.

Furthermore, hydrogen bonding is a prevalent interaction. In the context of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibition, docking analyses have shown that 1,3,4-thiadiazole derivatives commonly form hydrogen bonds with amino acid residues such as GLU885 and ASP1046 within the active site. mdpi.com The specific nature and position of substituents on the thiadiazole ring can lead to unique interactions; for example, a chlorine group on a ligand was observed to facilitate a distinct interaction with ASP1051. mdpi.com The thiadiazole moiety itself appears to be fundamental in enhancing the binding affinity of these compounds to their target proteins. mdpi.com

The following table summarizes key amino acid residues and interaction types observed in docking studies of 1,3,4-thiadiazole analogues with various protein targets.

Target ProteinKey Interacting ResiduesType of Interaction
MMP-9Zn²⁺ IonChelation/Coordination
VEGFR-2GLU885, ASP1046, ASP1051Hydrogen Bonding
P2X7 ReceptorArg268, Lys377, Asn266Affinity Binding
Caspase-3, COX-2Not specifiedHydrogen Bonding

This table is generated based on findings from molecular docking studies on various 1,3,4-thiadiazole derivatives. nih.govmdpi.comnih.govnih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time, offering a dynamic perspective on the stability and behavior of ligand-receptor complexes. For analogues of this compound, MD simulations serve to validate the binding poses predicted by molecular docking and to assess the conformational stability of the complexes in a simulated biological environment. mdpi.com

MD simulations, often conducted for extended periods such as 100 nanoseconds, are used to evaluate the conformational stability of ligand-target complexes. mdpi.comnih.gov These simulations have consistently confirmed the stability of interactions for 1,3,4-thiadiazole derivatives within the binding pockets of their target proteins, such as VEGFR-2 and caspase-3. mdpi.comnih.gov The stability is often quantified by calculating the binding free energies using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA). mdpi.com These calculations have shown consistently favorable binding free energies for selected compounds, supporting their high affinity and stability within the active site. mdpi.com The results underscore the crucial role of the 1,3,4-thiadiazole moiety in establishing stable molecular interactions that persist over the course of the simulation. mdpi.com

MD simulations provide detailed insights into the dynamic behavior of how a ligand interacts with its target protein over time. mdpi.com For 1,3,4-thiadiazole analogues, these simulations have been used to confirm the robustness of the docking results by showing that the ligand remains stably bound within the active site. mdpi.comnih.gov For example, a study on a COX-2-ligand complex demonstrated its stability, with the thiadiazole derivative anticipated to remain inside the protein's binding pocket throughout the simulation. nih.gov In contrast, another complex involving caspase-3 was found to be less stable than the reference drug, highlighting the ability of MD simulations to differentiate the dynamic stability of various ligand-protein interactions. nih.gov This dynamic view is essential for understanding the durability of the inhibitory effect and for guiding the optimization of lead compounds. mdpi.com

In Silico Screening and Predictive Modeling

In silico screening and predictive modeling are powerful computational tools used in the early stages of drug discovery to identify promising lead compounds from large databases and to predict their biological activities before synthesis.

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific target receptor. jcdr.netmdpi.com

This process often begins with a known crystal structure of a target protein complexed with a potent inhibitor. mdpi.comnih.gov For instance, a ligand-based pharmacophore model for VEGFR-2 inhibitors was constructed using its X-ray crystal structure in a complex with the drug tivozanib (B1683842) (PDB ID: 4ASE). mdpi.comnih.gov This model, defining the key interaction points, is then used as a 3D query to screen large virtual libraries of compounds, such as the ZINC15 database. mdpi.comnih.gov Molecules from the database that successfully map onto the pharmacophore model are identified as virtual "hits." mdpi.com These hits, which have a higher probability of being active, are then subjected to further analysis, such as molecular docking and ADMET studies, to refine the selection of candidates for experimental testing. mdpi.compeerj.com This multi-step virtual screening approach significantly reduces the time and cost associated with identifying novel lead compounds. peerj.com

Prediction of Activity Spectra for Substances (PASS) is an online tool used to predict the biological activity profile of a potential drug candidate based on its chemical structure. jneonatalsurg.comresearchgate.net The tool compares the structure of a query molecule with a large database of known bioactive compounds to generate a list of probable biological activities, including therapeutic effects and mechanisms of action. universci.com

For novel 1,3,4-thiadiazole derivatives, PASS prediction has been utilized to forecast a wide range of potential biological activities in silico. Studies have used this tool to predict antidiabetic, antiviral, and Mcl-1 antagonist activities for newly designed compounds. jneonatalsurg.comresearchgate.netuniversci.com The predictions are presented as a probability for a compound to be active (Pa) or inactive (Pi). A high 'Pa' value (often > 0.7) suggests a high likelihood that the compound will exhibit that specific biological activity in experimental assays. universci.com This predictive capability allows researchers to prioritize the synthesis of compounds that are most likely to possess the desired therapeutic effects. jneonatalsurg.comnih.gov

The table below provides examples of biological activities predicted for 1,3,4-thiadiazole analogues using the PASS tool.

Predicted Biological ActivityResearch Context
AntidiabeticScreening of 1,3,4-thiadiazole hybrids of p-thymol. jneonatalsurg.com
AntiviralEvaluation against SARS-CoV-2 receptor targets. researchgate.netuniversci.com
Mcl-1 AntagonistInvestigation of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one binary molecules. researchgate.netuniversci.com
AnticancerGeneral screening of novel 1,3,4-thiadiazole derivatives. nih.gov

This table is based on findings from studies employing the PASS prediction tool for novel 1,3,4-thiadiazole derivatives.

Analytical and Spectroscopic Characterization of 2 1h Pyrrol 2 Yl 1,3,4 Thiadiazole Compounds

Spectroscopic Techniques

Spectroscopic methods are indispensable for the elucidation of the structure and purity of novel chemical entities. For a compound like 2-(1H-pyrrol-2-yl)-1,3,4-thiadiazole, a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy would be employed for a comprehensive analysis.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons on the pyrrole (B145914) and thiadiazole rings. The protons of the pyrrole ring typically appear as multiplets in the aromatic region of the spectrum. nih.gov The N-H proton of the pyrrole ring would likely appear as a broad singlet at a downfield chemical shift. nih.gov The proton on the thiadiazole ring, if present, would also resonate in the aromatic region.

¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule. For this compound, distinct signals would be expected for the carbons of both the pyrrole and thiadiazole rings. The carbons of the 1,3,4-thiadiazole (B1197879) ring typically resonate at characteristic downfield positions. rsc.orgrsc.org Specifically, the carbon atoms of the 1,3,4-thiadiazole ring are often observed in the range of δ 158-165 ppm. rsc.orgrsc.org

No specific experimental ¹H NMR or ¹³C NMR data for this compound was found in the search results.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C-H stretching vibrations of the pyrrole ring, as well as vibrations associated with the C=N and C-S bonds of the thiadiazole ring. nih.govwisdomlib.org A group of bands related to the thiadiazole ring is typically observed in the regions of 1396 cm⁻¹, 1273 cm⁻¹, and 1064 cm⁻¹, corresponding to asymmetric C-S-C, symmetric C-S-C, and other ring vibrations. wisdomlib.org The C=N stretching vibration of the thiadiazole ring is often seen around 1620 cm⁻¹. wisdomlib.org

No specific experimental IR spectrum for this compound was found in the search results.

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through fragmentation patterns.

For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental formula. Liquid chromatography-mass spectrometry (LC-MS) could be used to analyze the purity of the compound and to obtain its mass spectrum. The fragmentation pattern would likely involve cleavage of the bond between the pyrrole and thiadiazole rings. rsc.org

No specific experimental mass spectrometry data for this compound was found in the search results.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The UV-Vis spectrum of this compound, with its two aromatic heterocyclic rings, would be expected to exhibit absorption maxima (λ_max) in the UV region. The position and intensity of these absorptions would be dependent on the extent of conjugation between the pyrrole and thiadiazole rings. nih.gov

No specific experimental UV-Vis spectrum for this compound was found in the search results.

Crystallographic Studies

No specific experimental X-ray diffraction data for this compound was found in the search results.

Electrochemical Characterization

Electrochemical methods are pivotal in elucidating the redox properties of thiadiazole derivatives and their interactions at electrode surfaces. These techniques are particularly prevalent in materials science, especially for applications like corrosion inhibition.

Potentiodynamic polarization is an electrochemical technique used to study the corrosion behavior of metals in the presence and absence of inhibitor compounds. By scanning the potential and measuring the resulting current, key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (anodic βa and cathodic βc) are determined. These parameters help in understanding the mechanism of corrosion inhibition. For thiadiazole derivatives, this method reveals whether the compound acts as an anodic, cathodic, or mixed-type inhibitor. nih.gov

Studies on various 1,3,4-thiadiazole derivatives have demonstrated their effectiveness as corrosion inhibitors for metals like mild steel and bronze in acidic media. nih.govresearchgate.netmdpi.com The polarization curves typically show that the addition of these compounds shifts the corrosion potential and significantly reduces the corrosion current density. researchgate.net For instance, a study on 2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP), a structurally similar compound, showed it functions as a mixed-type inhibitor for mild steel in 1 M HCl. nih.gov The inhibition efficiency (IE%) increases with the concentration of the inhibitor, which is attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective layer. mdpi.com

Table 1: Potentiodynamic Polarization Data for Thiadiazole Derivatives as Corrosion Inhibitors

CompoundConcentrationMetalMediumEcorr (mV vs. SCE)icorr (µA/cm²)Inhibition Efficiency (IE%)Reference
2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP)0.5 mMMild Steel1 M HCl-48549.694.6 nih.gov
2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole0.002 MMild Steel0.5 M H₂SO₄-49168.388.1 mdpi.com
2,5 diamino-1,3,4- thiadiazole (DAT)10 mMBronzepH 4 electrolyte-1650.4581.6 researchgate.net
N-(1,3-dithiolan-2-ylidene)-5-phenyl-1,3,4- thiadiazole-2-amine (1,3-DPTA)200 mg/LSt3 Steel1 M HCl-5092196.0 ijcsi.pro

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique that provides detailed information about the processes occurring at the electrode-electrolyte interface. buet.ac.bd In corrosion studies, EIS is used to investigate the mechanism of inhibition by analyzing the impedance response of the system over a range of frequencies. ijcsi.pro The resulting Nyquist plots for thiadiazole-inhibited systems often show depressed semicircles, indicating a charge transfer-controlled corrosion process. mdpi.comresearchgate.net

Key parameters obtained from EIS data include the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). buet.ac.bd An increase in the Rct value and a decrease in the Cdl value in the presence of a thiadiazole derivative suggest the formation of a protective film on the metal surface. researchgate.net The diameter of the semicircle in the Nyquist plot is correlated with the charge transfer resistance; a larger diameter signifies better corrosion protection. researchgate.net The inhibition efficiency calculated from EIS data typically corroborates the findings from potentiodynamic polarization studies. nih.gov

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Thiadiazole Derivatives

CompoundConcentrationMetalMediumRct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (IE%)Reference
2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP)0.5 mMMild Steel1 M HCl123063.994.2 nih.gov
2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole0.002 MMild Steel0.5 M H₂SO₄102424.392.7 mdpi.com
2,5 diamino-1,3,4- thiadiazole (DAT)10 mMBronzepH 4 electrolyte22.2 kΩ·cm²16.581.4 researchgate.net
N-(1,3-dithiolan-2-ylidene)-5-phenyl-1,3,4- thiadiazole-2-amine (1,3-DPTA)200 mg/LSt3 Steel1 M HCl121488.695.6 ijcsi.pro

Cyclic Voltammetry (CV) is employed to investigate the redox behavior of electroactive species. For thiadiazole compounds, CV provides insights into their oxidation and reduction potentials, the reversibility of electron transfer processes, and their electrochemical stability. academicjournals.org The technique has been used to study the electrochemical properties of various thiadiazole derivatives in different non-aqueous solvents. academicjournals.orgresearchgate.net

For example, studies on 2-arylaldehydehydrazono-3-phenyl-5-substituted-2,3-dihydro-1,3,4-thiadiazoles revealed that these compounds are oxidized in two irreversible one-electron steps. academicjournals.org In another study, the voltammetric behavior of 2-mercapto-5-phenylammino-1,3,4-thiadiazole was investigated using carbon paste electrodes, showing a total oxidation at +0.45 V and an irreversible reduction process. nih.gov The electrochemical synthesis of polymers incorporating pyrrole and thiadiazole units has also been monitored using CV, where the growth of the polymer film is observed through the increase in redox peak currents over successive cycles. rsc.orgresearchgate.net The electrochemical gap, representing the difference between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can also be estimated from CV data. bohrium.com

Table 3: Cyclic Voltammetry Data for Selected Thiadiazole Derivatives

CompoundSolvent/ElectrolyteWorking ElectrodeProcessPotential (V)Reference
3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxideAcetonitrile / 0.2 M TEAPVitreous CarbonFirst Cathodic Peak~ -0.8 researchgate.net
2-mercapto-5-phenylammino-1,3,4-thiadiazole (MPATD)Aqueous SolutionCarbon PasteOxidation Peak+0.45 nih.gov
2-mercapto-5-phenylammino-1,3,4-thiadiazole (MPATD)Aqueous SolutionCarbon PasteReduction Peak+0.13 nih.gov
2-(acetyl)-hydrazono-3-phenyl-5-(p-tolyl)-2,3-dihydro-1,3,4-thiadiazoleAcetonitrile / 0.1 M TBAPPlatinumFirst Oxidation Peak (Epa1)1.02 academicjournals.org

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (typically carbon, hydrogen, nitrogen, and sulfur) of a compound. It is a crucial step after synthesis to confirm that the obtained product has the correct empirical formula, thereby verifying its identity and purity. researchgate.net For novel thiadiazole derivatives, the experimentally determined weight percentages of C, H, N, and S are compared with the theoretically calculated values based on the proposed molecular formula. nih.gov A close agreement between the found and calculated values provides strong evidence for the successful synthesis of the target compound. academicjournals.orgmdpi.com This technique is routinely cited in the characterization of newly prepared 1,3,4-thiadiazole scaffolds. uobabylon.edu.iq

Table 4: Elemental Analysis Data for Synthesized 1,3,4-Thiadiazole Derivatives

CompoundMolecular FormulaElementCalculated (%)Found (%)Reference
Oxidation product of 2-(acetyl)-hydrazono-3-phenyl-5-(p-tolyl)-2,3-dihydro-1,3,4-thiadiazoleC₁₇H₁₃N₅SC63.3563.24 academicjournals.org
H4.043.98
N17.3917.28
S9.949.83
Reduction product of 2-(acetyl)-hydrazono-3-phenyl-5-(p-tolyl)-2,3-dihydro-1,3,4-thiadiazoleC₁₈H₁₈N₄OSC63.9163.79 academicjournals.org
H5.335.28
N16.5716.39
S9.479.38

Future Research Directions and Translational Perspectives for 2 1h Pyrrol 2 Yl 1,3,4 Thiadiazole Scaffolds

Design and Synthesis of Advanced Analogues

The continued evolution of the 2-(1H-pyrrol-2-yl)-1,3,4-thiadiazole scaffold hinges on the strategic design and synthesis of next-generation analogues with superior performance. Efforts are directed towards fine-tuning the molecular architecture to maximize therapeutic efficacy.

The biological activity of pyrrolyl-thiadiazole derivatives can be significantly modulated by the nature and position of substituents on both the pyrrole (B145914) and the thiadiazole rings. dovepress.comjournalgrid.com Systematic modification of these substituents is a key strategy for enhancing potency and selectivity. For instance, in a series of N-(5-substituted phenyl-1,3,4-thiadiazole-2-yl)-4-(1H-pyrrol-1yl)benzamide derivatives, the substituents on the phenyl ring were shown to influence antitubercular activity. journalgrid.com Compounds bearing electron-withdrawing groups like chloro (Cl) and nitro (NO₂) at the para-position of the phenyl ring demonstrated significant activity against Mycobacterium tuberculosis H37Rv. journalgrid.com

Future work should involve a more extensive exploration of the substituent effects. This includes varying the electronic properties (electron-donating vs. electron-withdrawing), steric bulk, and lipophilicity of the groups attached to the core structure. The goal is to develop a comprehensive understanding of the structure-activity relationship (SAR), which can guide the design of more potent compounds. nih.gov

Table 1: Effect of Phenyl Ring Substituents on Antitubercular Activity of Pyrrolyl-Thiadiazole Derivatives journalgrid.com
Compound IDSubstituent (R) on Phenyl RingMinimum Inhibitory Concentration (MIC) in μg/mL
5b4-Cl6.25
5c4-NO₂3.125
5d2-NO₂3.125

Molecular hybridization, the strategy of combining two or more pharmacologically active moieties into a single molecule, is a powerful approach for designing novel therapeutic agents. researchgate.net This approach can lead to compounds with improved affinity, better efficacy, or a dual mode of action. For the this compound scaffold, future research should explore the synthesis of hybrid structures incorporating other bioactive heterocyclic systems. journalgrid.com

For example, linking the pyrrolyl-thiadiazole core to other heterocycles known for specific biological activities, such as thiazolidin-4-ones (known acetylcholinesterase inhibitors) or coumarins (diverse pharmacological profiles), could yield novel compounds with unique therapeutic potential. mdpi.comresearchgate.netbiointerfaceresearch.com The synthesis of such hybrids, for instance by reacting thiosemicarbazone precursors of pyrrolyl-thiadiazoles with various α-halocarbonyl compounds, can generate diverse libraries of new chemical entities for biological screening. researchgate.netresearchgate.net This strategy has been successfully employed to create hybrids of pyrrole and thiazole, demonstrating the feasibility of this approach. researchgate.net

In-depth Mechanistic Investigations

A thorough understanding of how this compound derivatives exert their biological effects is crucial for their rational development. This requires detailed investigations into their molecular targets and the biochemical pathways they modulate.

The broad bioactivity of the 1,3,4-thiadiazole (B1197879) ring suggests that its derivatives can interact with a wide array of biological targets. nih.gov Known molecular targets for various thiadiazole-based compounds include enzymes like carbonic anhydrases, kinases (e.g., c-Src/Abl tyrosine kinase), histone deacetylase, and tubulin. nih.govresearchgate.netmdpi.com The mesoionic character of the thiadiazole ring allows these molecules to cross cellular membranes and engage with these intracellular targets. nih.govmdpi.com

Future research must focus on identifying the specific molecular targets of this compound derivatives. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pinpoint the protein partners of these compounds. Furthermore, transcriptome analysis could reveal the broader cellular pathways affected by these molecules. For example, studies on related pyrrolo[2,3-d]thiazole structures have suggested potential impacts on the tryptophan metabolic pathway and wax biosynthesis in fungi. nih.gov Investigating similar pathways for the pyrrolyl-thiadiazole scaffold could provide critical insights into its mechanism of action. nih.gov

Once potential molecular targets are identified, the development of specific and robust biochemical assays is essential to quantify the inhibitory activity of the synthesized compounds. journalgrid.com These assays are critical for establishing a quantitative structure-activity relationship and for optimizing lead compounds.

If, for example, a specific kinase is identified as a target, kinase inhibition assays would be developed to measure the IC₅₀ values of the pyrrolyl-thiadiazole analogues. researchgate.net Similarly, if a carbonic anhydrase is implicated, a stopped-flow CO₂ hydration assay could be employed. mdpi.com The development of such targeted assays allows for high-throughput screening of compound libraries and facilitates the rapid identification of potent and selective inhibitors. For instance, the Ellman's method has been used to assess acetylcholinesterase inhibition for thiadiazole-thiazolidinone hybrids, demonstrating a clear path for evaluating enzyme-specific activity. biointerfaceresearch.com

Application of Advanced Computational Approaches

Advanced computational techniques, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are indispensable tools in modern drug discovery. nih.gov These in silico methods can significantly accelerate the design and optimization of new this compound analogues.

Molecular docking simulations can predict the binding modes and affinities of the synthesized compounds within the active sites of their putative protein targets. dovepress.comnih.gov This information provides a structural basis for understanding their activity and for designing modifications to improve binding. Docking studies on various thiadiazole derivatives have successfully elucidated interactions with targets like the Akt enzyme and Glypican-3 protein, revealing key hydrogen bonds and π-π interactions that govern binding affinity. nih.govnih.gov Such studies can be applied to pyrrolyl-thiadiazole derivatives to guide the optimization of substituents for enhanced interaction with specific residues in a target's binding pocket. dovepress.com

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govymerdigital.com By developing statistically robust 2D and 3D-QSAR models, researchers can identify key physicochemical, electronic, and topological descriptors that are critical for bioactivity. nih.govnih.gov These models not only provide mechanistic insights but also possess predictive power, enabling the virtual screening of novel, yet-to-be-synthesized compounds to prioritize those with the highest predicted potency. ymerdigital.com The application of QSAR has been effective for other pyrrole and thiadiazole series, indicating its potential utility for the this compound scaffold. nih.govuran.ua

Table 2: Application of Computational Methods in Thiadiazole Research
Computational MethodApplicationExample Target/SystemReference
Molecular DockingPredict binding affinity and interaction modesGlypican-3 protein (GPC-3) nih.gov
Molecular DockingStudy ligand-receptor interactionsFatty acid synthase (FAS) II enzymes dovepress.com
2D-QSAR (MLR)Identify key structural fragments for activityAntitubercular activity nih.gov
3D-QSAR (kNN-MFA)Optimize electrostatic and steric requirementsAntitubercular activity nih.gov
QSARPredict anti-proliferative activityA549 lung cancer cell lines ymerdigital.com

Machine Learning in Drug Discovery for Thiadiazole Derivatives

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and optimization of thiadiazole-based drug candidates. ijmrset.com These computational approaches can rapidly analyze vast datasets of chemical structures and biological activities, significantly accelerating the identification of promising compounds. ijmrset.comCurrent time information in Edmonton, CA.

Machine learning models can be trained to predict the pharmacological and pharmacokinetic properties of novel thiadiazole derivatives, a process known as in silico screening. mdpi.comnih.govnih.gov This allows researchers to prioritize the synthesis of compounds with the highest potential for success. For instance, algorithms can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, helping to identify candidates with good oral bioavailability and low toxicity early in the discovery pipeline. nih.govnih.gov

Virtual screening is a key application of ML where large libraries of virtual compounds are docked into the active site of a biological target. mdpi.comresearchgate.net This technique was used to screen the ZINC15 database to identify 1,3,4-thiadiazole derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a target in anti-cancer therapy. mdpi.comresearchgate.net Such studies provide insights into binding affinities and interactions, guiding the rational design of more potent and selective inhibitors. mdpi.com Interpretable machine learning models are also being developed to create chemical reactivity flowcharts, which can help chemists understand and predict the outcomes of reactions for synthesizing new derivatives. azolifesciences.com

Table 1: Applications of Machine Learning in Thiadiazole Drug Discovery

Application Area Machine Learning Technique Objective
Hit Identification Virtual Screening, Molecular Docking To identify novel thiadiazole derivatives that bind to a specific biological target from large compound databases. mdpi.comnih.gov
Lead Optimization Quantitative Structure-Activity Relationship (QSAR) To predict the biological activity of new derivatives and guide structural modifications to improve potency and selectivity.
Pharmacokinetics ADMET Prediction Models To forecast the absorption, distribution, metabolism, excretion, and toxicity profiles of compounds, reducing late-stage failures. nih.govnih.gov

| Toxicity Prediction | Deep Learning Algorithms | To identify potentially toxic compounds by analyzing patterns in their chemical structures. ijmrset.com |

Quantum Chemical Modeling for Reaction Mechanisms

Quantum chemical modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate details of chemical reactions and the electronic properties of molecules. numberanalytics.com For this compound and its analogs, these computational methods provide profound insights into their synthesis, reactivity, and stability. mdpi.comnumberanalytics.com

DFT calculations can elucidate the step-by-step mechanisms of cyclization and condensation reactions that form the 1,3,4-thiadiazole ring. tandfonline.com By modeling transition states and reaction energy profiles, researchers can predict the most favorable synthetic routes and optimize reaction conditions, such as temperature, solvent, and catalysts, to improve yields and reduce byproducts. numberanalytics.com

Furthermore, quantum chemical modeling is used to analyze the electronic structure of thiadiazole derivatives. nih.gov The calculation of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—helps to predict a molecule's reactivity. mdpi.comresearchgate.net For example, a narrow HOMO-LUMO energy gap can suggest higher chemical reactivity. mdpi.com This information is crucial for understanding how these compounds interact with biological targets at a subatomic level, thereby aiding in the design of molecules with enhanced pharmacological activity. mdpi.comresearchgate.net

Table 2: Insights from Quantum Chemical Modeling of Thiadiazole Derivatives

Parameter Method Significance in Research
Molecular Geometry Structure Optimization (e.g., B3LYP/6-31G) Provides the most stable 3D conformation of the molecule, which is essential for docking studies. researchgate.net
Reaction Pathways Transition State Calculation Elucidates the mechanism of synthesis, allowing for the optimization of reaction conditions. numberanalytics.com
Electronic Properties HOMO-LUMO Energy Gap Calculation Predicts the chemical reactivity and stability of the compound; a smaller gap often indicates higher reactivity. mdpi.com

| Charge Distribution | Natural Bond Orbital (NBO) Analysis | Reveals the distribution of electrons within the molecule, highlighting potential sites for interaction with biological targets. researchgate.net |

Development of Novel Research Methodologies for Compound Evaluation

The evaluation of new chemical entities has been transformed by the development of sophisticated and efficient research methodologies. For thiadiazole derivatives, these advanced techniques enable a more comprehensive and rapid assessment of their biological potential.

High-Throughput Screening (HTS) allows for the automated testing of tens of thousands of compounds against a specific biological target in a very short time. numberanalytics.com This methodology is crucial for identifying initial "hits" from large chemical libraries of thiadiazole derivatives. numberanalytics.com It can be applied to validate targets and identify lead compounds for further development.

Building on HTS, High-Content Screening (HCS) integrates automated microscopy with sophisticated image analysis to assess multiple cellular parameters simultaneously. When evaluating a thiadiazole derivative for its anticancer potential, HCS can concurrently measure its effects on cell viability, apoptosis, cell cycle progression, and other cellular health indicators, providing a detailed profile of the compound's mechanism of action. nih.gov

Another innovative approach is the use of fragment-based screening. A novel crystallographic screening method uses ultra-low-molecular-weight ligands, or "MiniFrags," to identify binding hotspots on target proteins. researchgate.net This technique can guide the optimization of lead compounds by revealing how smaller chemical fragments interact with the target, allowing for the rational design of more potent molecules. researchgate.net These advanced methodologies, combined with traditional assays, provide a robust framework for the thorough evaluation of this compound scaffolds, accelerating their path toward potential clinical translation.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
5-phenyl-1,3,4-thiadiazol-2-amine
2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole

Q & A

Q. What statistical approaches are robust for analyzing synergistic effects in combination therapies involving pyrrol-thiadiazoles?

  • Methodological Answer : Apply the Chou-Talalay method (Combination Index) with CompuSyn software. Validate synergy via isobolograms and mechanistic studies (e.g., ROS generation assays paired with NAC inhibition). Replicate experiments ≥3 times to ensure significance (p<0.05, ANOVA with Tukey post-hoc) .

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